
9-Anthracene-d9-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Anthracene-d9-carboxylic acid is a deuterated derivative of 9-anthracenecarboxylic acid, a compound known for its applications in various fields of chemistry and material science. The deuterium atoms replace the hydrogen atoms in the anthracene ring, which can be useful in studies involving isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Anthracene-d9-carboxylic acid typically involves the deuteration of 9-anthracenecarboxylic acid. This can be achieved through a series of chemical reactions where the hydrogen atoms are replaced by deuterium. One common method involves the use of deuterated reagents and catalysts under controlled conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas and other deuterated chemicals. The process requires stringent control of reaction conditions to achieve high purity and yield of the deuterated product.
Analyse Des Réactions Chimiques
Types of Reactions
9-Anthracene-d9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
9-Anthracene-d9-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination complexes.
Biology: Employed in studies involving isotopic labeling to trace metabolic pathways and reaction mechanisms.
Medicine: Investigated for its potential use in drug development and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of 9-Anthracene-d9-carboxylic acid involves its interaction with molecular targets through its carboxylic acid group and aromatic ring. The compound can participate in various chemical reactions, such as forming coordination complexes with metal ions or undergoing photochemical reactions. These interactions can influence the compound’s behavior in different environments and applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Anthracenecarboxylic acid: The non-deuterated form, commonly used in similar applications.
9,10-Anthracenedicarboxylic acid: Contains two carboxylic acid groups, offering different reactivity and applications.
1-Pyrenecarboxylic acid: Another aromatic carboxylic acid with distinct properties and uses.
Uniqueness
The uniqueness of 9-Anthracene-d9-carboxylic acid lies in its deuterium content, which makes it valuable for isotopic labeling studies. This property allows researchers to trace the compound’s behavior in complex systems and gain insights into reaction mechanisms and pathways .
Propriétés
Formule moléculaire |
C15H10O2 |
|---|---|
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
1,2,3,4,5,6,7,8,10-nonadeuterioanthracene-9-carboxylic acid |
InChI |
InChI=1S/C15H10O2/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H,(H,16,17)/i1D,2D,3D,4D,5D,6D,7D,8D,9D |
Clé InChI |
XGWFJBFNAQHLEF-LOIXRAQWSA-N |
SMILES isomérique |
[2H]C1=C(C(=C2C(=C1[2H])C(=C3C(=C(C(=C(C3=C2C(=O)O)[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


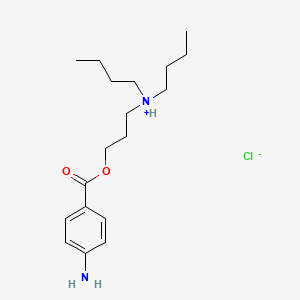
![7-tridecan-7-yl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B12295431.png)
![2-[(4-Fluoroanilino)-(4-phenylmethoxyphenyl)methyl]pentanedioic acid](/img/structure/B12295434.png)
![(3aS,4S,6aR)-Hexahydro-2-oxo-1,3-bis(phenylmethyl)-1H-thieno[3,4-d]imidazole-4-pentanoic acid](/img/structure/B12295438.png)


![(2,2-Dimethyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B12295462.png)
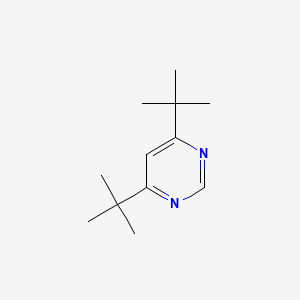
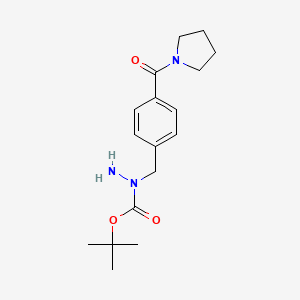
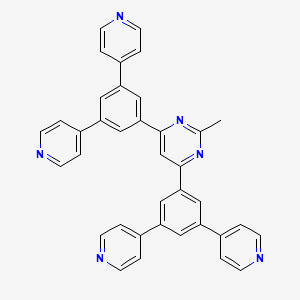
![N-(4-{[(2,4-Diamino-6-pteridinyl)methyl]amino}-3-fluorobenzoyl)-L-glutamic acid](/img/structure/B12295488.png)
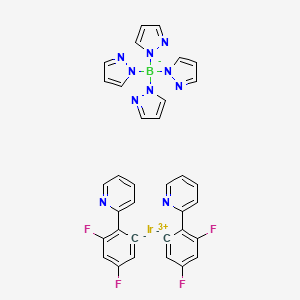
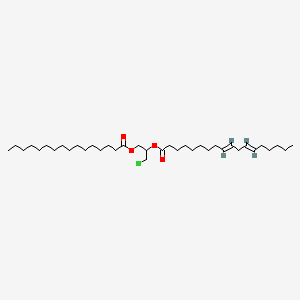
![methyl 5-[(4E)-4-[(2Z)-2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B12295503.png)
